molecular formula C11H14ClNO3 B12801558 Phenol, 2-(2-chloro-1-methylethoxy)-, methylcarbamate CAS No. 79637-88-0

Phenol, 2-(2-chloro-1-methylethoxy)-, methylcarbamate

Cat. No.: B12801558
CAS No.: 79637-88-0
M. Wt: 243.68 g/mol
InChI Key: CFPISEMCCBYYAH-UHFFFAOYSA-N
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Description

Phenol, 2-(2-chloro-1-methylethoxy)-, methylcarbamate is a chemical compound of significant interest in scientific research, particularly within the field of agrochemical development. As an N-methylcarbamate, its core structure is known to exhibit biological activity against various pests . Researchers value this class of compounds for its ability to act as a carbamate insecticide and molluscicide, characterized by mechanisms that involve the inhibition of acetylcholinesterase . This disruption of nervous system function in target organisms leads to a fast knockdown effect, making such compounds a critical subject of study for managing species that impact agriculture and public health . The specific chloro-alkoxy substitution on the phenolic ring may influence its potency, residual effect, and environmental fate, including its degradation profile in different environmental matrices . Investigations into similar compounds focus on their stability in water, where hydrolysis rates are pH-dependent, and their behavior in soil, where persistence can vary significantly with soil type and microbial activity . The primary research value of this compound lies in exploring its efficacy and environmental profile as a potential pest control agent, providing insights for the development of novel solutions in crop protection and vector management.

Properties

CAS No.

79637-88-0

Molecular Formula

C11H14ClNO3

Molecular Weight

243.68 g/mol

IUPAC Name

[2-(1-chloropropan-2-yloxy)phenyl] N-methylcarbamate

InChI

InChI=1S/C11H14ClNO3/c1-8(7-12)15-9-5-3-4-6-10(9)16-11(14)13-2/h3-6,8H,7H2,1-2H3,(H,13,14)

InChI Key

CFPISEMCCBYYAH-UHFFFAOYSA-N

Canonical SMILES

CC(CCl)OC1=CC=CC=C1OC(=O)NC

Origin of Product

United States

Preparation Methods

Step 1: Formation of Phenyl-N-methyl Urethane

  • React diphenyl carbonate with methylamine in liquid phase.
  • Molar ratio of methylamine to diphenyl carbonate: approximately 0.8:1 to 1:1.
  • Reaction temperature: 20–80 °C.
  • This produces phenyl-N-methyl urethane and phenol as byproduct.

Step 2: Thermolysis of Phenyl-N-methyl Urethane

  • The reaction mixture from Step 1 is fed continuously into a second reactor.
  • Conditions: 180–220 °C, pressure 200 mmHg to atmospheric.
  • Phenyl-N-methyl urethane decomposes into methyl isocyanate and phenol.
  • The gaseous mixture containing methyl isocyanate and phenol is partially condensed to separate methyl isocyanate.
  • Phenyl-N-methyl urethane is recovered and recycled.

Step 3: Carbamate Formation

  • Methyl isocyanate is reacted with substituted phenol dissolved in an inert organic solvent.
  • Reaction temperature: 0–50 °C.
  • A catalyst containing boron (B catalyst) is used to facilitate the reaction.
  • The product, N-methyl carbamate, is recovered from the reaction mixture.

Reaction Scheme Summary

Step Reactants Conditions Products Notes
1 Diphenyl carbonate + methylamine 20–80 °C, liquid phase Phenyl-N-methyl urethane + phenol Molar ratio methylamine:diphenyl carbonate ~1:1
2 Phenyl-N-methyl urethane 180–220 °C, 200 mmHg–1 atm Methyl isocyanate + phenol Partial condensation to separate methyl isocyanate
3 Methyl isocyanate + substituted phenol 0–50 °C, B catalyst N-methyl carbamate Product recovery by isolation

Performance Data

  • Selectivity of methyl isocyanate in Step 2 can exceed 98% molar.
  • Overall yield of N-methyl carbamate (e.g., 2-isopropyl phenyl-N-methyl carbamate) can reach approximately 97% relative to diphenyl carbonate.
  • Recycling of unconverted phenyl-N-methyl urethane improves efficiency.

Alternative Preparation via Phosgene and Phenol (Phenyl Chloroformate Route)

Process Description

  • React substituted phenol (e.g., O-isopropoxyphenol) with phosgene in a non-aqueous inert solvent to form phenyl chloroformate intermediate.
  • The reaction is conducted in a two-phase system where the non-aqueous solvent contacts an aqueous acid acceptor solution.
  • After formation of phenyl chloroformate, a primary or secondary amine (e.g., methylamine) is added.
  • The amine reacts with phenyl chloroformate at the interface to form the phenyl carbamate.

Key Features

  • The phenyl chloroformate remains stable in the non-aqueous phase despite the presence of water.
  • The amine reacts efficiently at the interface, minimizing hydrolysis.
  • The product dissolves in the non-aqueous solvent and can be recovered.

Example Data

Reagents Conditions Yield Product Characteristics
Phosgene + O-isopropoxyphenol + methylamine Two-phase system, temperature controlled ~64% yield Melting point ~137.4 °C

Specific Notes on the Target Compound

  • The target compound, Phenol, 2-(2-chloro-1-methylethoxy)-, methylcarbamate, is a chlorinated derivative of the general phenyl N-methyl carbamate structure.
  • Preparation methods for similar carbamates (e.g., propoxur) are adaptable by substituting the phenol with the 2-(2-chloro-1-methylethoxy)phenol derivative.
  • The chlorinated phenol can be synthesized or procured separately and then reacted with methyl isocyanate or phenyl chloroformate intermediates as described.

Summary Table of Preparation Methods

Method Key Reactants Reaction Conditions Advantages Disadvantages
Diphenyl carbonate + methylamine route Diphenyl carbonate, methylamine, substituted phenol 20–220 °C, multi-step, liquid phase, B catalyst High selectivity, high yield, recyclable intermediates Requires high temperature thermolysis step
Phosgene + phenol + amine route Phosgene, substituted phenol, methylamine Two-phase system, controlled temperature Efficient interface reaction, stable intermediates Use of toxic phosgene, handling complexity

Research Findings and Industrial Relevance

  • The diphenyl carbonate route is industrially favored due to avoidance of phosgene, a highly toxic reagent.
  • Thermolysis of phenyl-N-methyl urethane is a critical step requiring precise temperature and pressure control to maximize methyl isocyanate yield.
  • The use of boron-containing catalysts enhances carbamate formation efficiency at mild temperatures.
  • Recycling of unconverted intermediates improves process economy and reduces waste.
  • The phosgene route, while effective, is less preferred due to safety concerns but remains a valuable method for certain phenyl carbamates.

Chemical Reactions Analysis

Phosgene-Mediated Chloroformate Intermediate

  • Reaction :
    2-(2-chloro-1-methylethoxy)phenol+phosgene (COCl2)2-(2-chloro-1-methylethoxy)phenyl chloroformate+HCl\text{2-(2-chloro-1-methylethoxy)phenol} + \text{phosgene (COCl}_2\text{)} \rightarrow \text{2-(2-chloro-1-methylethoxy)phenyl chloroformate} + \text{HCl}
    Conditions : Non-aqueous solvent (e.g., cyclohexane) with aqueous NaOH as an acid acceptor at 22–60°C .

  • Aminolysis :
    Chloroformate intermediate+methylaminePhenol, 2-(2-chloro-1-methylethoxy)-, methylcarbamate+HCl\text{Chloroformate intermediate} + \text{methylamine} \rightarrow \text{Phenol, 2-(2-chloro-1-methylethoxy)-, methylcarbamate} + \text{HCl}
    Yield : ~65% (analogous to propoxur synthesis) .

Methyl Isocyanate Route

  • Thermal Decomposition of Phenyl-N-methyl urethane :
    Phenyl-N-methyl urethaneΔmethyl isocyanate+phenol\text{Phenyl-N-methyl urethane} \xrightarrow{\Delta} \text{methyl isocyanate} + \text{phenol}
    Conditions : 180–220°C under reduced pressure (200 mmHg to atmospheric) .

  • Carbamate Formation :
    Methyl isocyanate+2-(2-chloro-1-methylethoxy)phenolPhenol, 2-(2-chloro-1-methylethoxy)-, methylcarbamate\text{Methyl isocyanate} + \text{2-(2-chloro-1-methylethoxy)phenol} \rightarrow \text{this compound}
    Catalyst : Tertiary amines (e.g., triethylamine) at 0–50°C .

Hydrolysis Reactions

Carbamates hydrolyze under acidic or alkaline conditions, yielding substituted phenols and methylamine derivatives:

Condition Reaction Byproducts
Acidic Carbamate+H2OPhenol+methylamine salt+CO2\text{Carbamate} + \text{H}_2\text{O} \rightarrow \text{Phenol} + \text{methylamine salt} + \text{CO}_2HCl, CO₂
Alkaline Carbamate+OHPhenoxide+methylamine+CO32\text{Carbamate} + \text{OH}^- \rightarrow \text{Phenoxide} + \text{methylamine} + \text{CO}_3^{2-}Sodium carbonate, methylamine

Notes : Hydrolysis rates depend on pH and temperature. Alkaline conditions accelerate breakdown .

Thermal Decomposition

At elevated temperatures (>180°C), the carbamate decomposes into hazardous products:
CarbamateΔmethyl isocyanate+2-(2-chloro-1-methylethoxy)phenol\text{Carbamate} \xrightarrow{\Delta} \text{methyl isocyanate} + \text{2-(2-chloro-1-methylethoxy)phenol}
Hazards : Methyl isocyanate is toxic (TLV: 0.02 ppm); decomposition fumes include nitrogen oxides .

Reactivity with Other Agents

Reagent Reaction Outcome
Strong acids Protonation of carbamate oxygen, leading to hydrolysisPhenol, methylammonium salts
Strong bases Deprotonation and nucleophilic attack at the carbonyl carbonPhenoxide, methylamine, carbonate
Hydrides (e.g., NaH) Reduction of the carbamate groupMethane, phenol derivatives
Oxidizing agents Oxidation of the phenolic ring or methyl groupQuinones, carboxylic acids

Safety Note : Reactions with alkalis or reducing agents may produce flammable hydrogen gas .

Stability Data

Parameter Value Source
Thermal stabilityDecomposes at >180°C
Hydrolytic stabilityHalf-life: 12 h (pH 7), 2 h (pH 9)
PhotostabilitySensitive to UV light

Scientific Research Applications

Agricultural Applications

Phenol, 2-(2-chloro-1-methylethoxy)-, methylcarbamate is primarily used as an insecticide . Its effectiveness against a range of agricultural pests makes it valuable for protecting crops such as cotton, fruits, and vegetables. The compound works by interfering with the nervous system of insects, leading to paralysis and death.

Table 1: Insecticidal Efficacy

Crop TypeTarget PestsApplication Dosage (g/ha)Efficacy (%)
CottonAphids, Thrips20085
VegetablesLeafhoppers, Caterpillars15090
FruitsFruit flies10080

Environmental Impact and Water Quality Guidelines

The use of phenolic compounds in agriculture raises concerns regarding their environmental impact, particularly in water bodies. Studies have established ambient water quality guidelines to mitigate the risks posed by phenols, including this compound. The guidelines are based on toxicity assessments for aquatic life.

Table 2: Water Quality Guidelines for Phenolic Compounds

Phenolic CompoundLowest Effect Level (mg/L)Safety Factor AppliedSafe Level (mg/L)
Phenol0.2520:10.0125
ChlorophenolsVariesVariesVaries

Health and Safety Considerations

Exposure to this compound can lead to acute health effects. It is crucial to follow safety guidelines during handling to prevent respiratory issues and skin contact.

Table 3: Acute Health Effects of Exposure

Exposure RouteSymptoms
InhalationCoughing, wheezing
Skin ContactIrritation, systemic absorption
IngestionNausea, vomiting

Case Studies and Research Findings

Recent studies have explored the biological activity of phenolic carbamates similar to this compound. These investigations focus on their potential therapeutic applications beyond insecticides.

Case Study: Anticancer Activity

Research indicates that certain derivatives exhibit cytotoxic effects against cancer cell lines. For instance:

  • Compound Assessment : A derivative of phenol demonstrated significant inhibition of cell proliferation in MCF-7 breast cancer cells with an IC50 value of 8.0 µM.

Table 4: Anticancer Activity Assessment

Cell LineCompound UsedIC50 (µM)
MCF-7Phenolic Derivative8.0
HeLaPhenolic Derivative5.0

Mechanism of Action

The mechanism of action of Phenol, 2-(2-chloro-1-methylethoxy)-, methylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its biological effects. The pathways involved may include oxidative stress, enzyme inhibition, and interaction with cellular membranes .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Cloethocarb belongs to the carbamate class of pesticides, sharing core structural motifs with compounds like propoxur and carbaryl . Below is a detailed comparison based on chemical properties, toxicity, and applications:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Key Substituents Primary Use Oral LD₅₀ (Rat)
Cloethocarb 51487-69-5 C₁₁H₁₄ClNO₄ 2-(2-Chloro-1-methylethoxy), methylcarbamate Insecticide 35.4 mg/kg
Propoxur 114-26-1 C₁₁H₁₅NO₃ 2-(1-Methylethoxy), methylcarbamate Insecticide (household) 95–128 mg/kg
Carbaryl 63-25-2 C₁₂H₁₁NO₂ 1-Naphthyl, methylcarbamate Broad-spectrum insecticide 250–850 mg/kg

Key Differences

This may explain its lower LD₅₀ (higher acute toxicity) relative to propoxur. Carbaryl’s naphthyl group confers broader target specificity but reduces potency against certain pests compared to cloethocarb’s chlorinated ether .

Environmental Persistence: The chlorine atom in cloethocarb increases environmental persistence compared to non-halogenated carbamates like carbaryl. However, this also raises concerns about bioaccumulation in non-target organisms . Propoxur’s shorter environmental half-life makes it preferable for indoor pest control, whereas cloethocarb is used in agricultural settings with longer residual activity .

Toxicity Profile :

  • Cloethocarb’s lower LD₅₀ (35.4 mg/kg) indicates higher acute toxicity than propoxur (95–128 mg/kg) and carbaryl (250–850 mg/kg). This aligns with its enhanced cholinesterase inhibition efficiency .
  • Human systemic effects (e.g., nausea, vomiting) are documented for cloethocarb, necessitating strict handling protocols .

Table 2: Regulatory and Environmental Data

Parameter Cloethocarb Propoxur Carbaryl
EPA Classification Restricted Use General Use General Use
Hydrolysis Half-Life ~30 days (pH 7) ~7 days (pH 7) ~10 days (pH 7)
Bioaccumulation Factor Moderate Low Low

Research Findings and Implications

  • Efficacy in Pest Control : Cloethocarb demonstrates superior efficacy against soil-dwelling insects compared to propoxur, likely due to its stability in moist environments .
  • Synergistic Formulations: Studies suggest combining cloethocarb with pyrethroids enhances knockdown effects, though such mixtures may exacerbate toxicity to pollinators .
  • Metabolic Degradation: Cloethocarb is metabolized in mammals to 2-(2-chloro-1-methylethoxy)phenol, a less toxic metabolite, whereas propoxur degrades to non-toxic isopropoxy derivatives .

Biological Activity

Phenol, 2-(2-chloro-1-methylethoxy)-, methylcarbamate, commonly referred to as a carbamate compound, has garnered attention due to its biological activity, particularly its toxicological effects on various organisms. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C10H12ClNO3
  • Molecular Weight : 231.66 g/mol
  • CAS Number : 114-26-1

This compound is characterized by the presence of a chloro group and a carbamate moiety, which are crucial for its biological interactions.

Phenol derivatives, including methylcarbamates, primarily exert their biological effects through the inhibition of acetylcholinesterase (AChE). This enzyme is vital for the breakdown of acetylcholine in synapses. Inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system. The following table summarizes the mechanism of action and effects observed in various studies:

Study Organism Effect Observed Reference
Study ARatsCholinesterase inhibition leading to neurotoxicity
Study BDaphnia magnaAcute toxicity with LC50 values indicating significant lethality
Study CFish (Pimephales promelas)Behavioral changes and mortality at sub-lethal concentrations

Acute Toxicity

Acute toxicity studies have demonstrated that this compound exhibits significant toxicity to aquatic organisms. The following table presents LC50 values from various studies:

Organism Exposure Duration LC50 (mg/L) Reference
Fathead Minnow (Pimephales promelas)96 hours0.46
Daphnia magna48 hours0.35
Artemia salina24 hours173

These values indicate that even low concentrations can lead to significant mortality in sensitive species.

Chronic Toxicity

Chronic exposure studies have highlighted sub-lethal effects such as reproductive impairment and developmental issues in aquatic organisms. For instance:

  • Daphnia magna exposed to sub-lethal concentrations exhibited reduced reproductive rates.
  • Long-term exposure in fish led to developmental malformations.

Case Studies

  • Aquatic Toxicity Assessment
    A comprehensive study evaluated the impact of Phenol derivatives on freshwater ecosystems. The results indicated that this compound significantly affects the survival and reproduction of aquatic invertebrates. The study concluded that regulatory limits for phenolic compounds should be revisited to mitigate ecological risks.
  • Human Health Implications
    Research on human exposure has shown that inhalation or dermal contact with carbamate pesticides can lead to respiratory irritation and neurological symptoms such as paresthesia. This emphasizes the need for stringent safety measures when handling such compounds.

Regulatory Status

This compound is classified under various regulatory frameworks due to its hazardous nature. It is essential for industries using this compound to adhere to guidelines set forth by agencies such as the EPA and WHO regarding safe handling and disposal practices.

Q & A

Basic: What synthetic methodologies are recommended for achieving high-yield synthesis of cloethocarb, and how can purity be optimized?

Answer:
A modified Williamson ether synthesis is commonly employed, as described in analogous carbamate preparations . Key steps include:

  • Alkylation: React 2-(2-chloro-1-methylethoxy)phenol with methyl isocyanate in anhydrous acetone under reflux (60–70°C for 8–12 hours).
  • Catalysis: Use potassium carbonate (K₂CO₃) as a base to deprotonate the phenolic hydroxyl group and drive the reaction.
  • Workup: Extract with ethyl acetate and water, followed by rotary evaporation. Monitor reaction progress via TLC (e.g., methanol:DCM, 4:6 ratio).
  • Purification: Recrystallize the crude product from ethanol or hexane to achieve >95% purity. Yield optimization requires strict control of stoichiometry (1:1.5 molar ratio of phenol to methyl isocyanate) and moisture-free conditions .

Basic: Which analytical techniques are most robust for quantifying cloethocarb in complex matrices like agricultural runoff or biological samples?

Answer:

  • HPLC-UV/Vis: Use a C18 column with mobile phase acetonitrile:water (70:30) at 1.0 mL/min; detection at 254 nm (LOQ: 0.2 µg/L) .
  • GC-FID: Derivatize with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to enhance volatility. Optimal conditions: DB-5 capillary column, 250°C injector temperature (LOQ: 15.2 ng/L) .
  • LC-MS/MS: Employ electrospray ionization (ESI+) in MRM mode (e.g., m/z 210.1 → 152.0 for quantification). Validate with isotopically labeled internal standards to correct matrix effects.

Advanced: How can researchers address contradictory data on cloethocarb’s environmental persistence in aerobic vs. anaerobic soils?

Answer:
Discrepancies in half-life (e.g., 30 days in aerobic vs. 120 days in anaerobic soils) arise from:

  • Microbial Activity: Conduct soil microcosm studies with controlled O₂ levels. Use ¹⁴C-labeled cloethocarb to track mineralization rates.
  • Soil Composition: Analyze organic matter content and pH effects on hydrolysis. For anaerobic conditions, measure reductive dechlorination pathways via GC-ECD .
  • Data Normalization: Apply first-order kinetics models with covariates (e.g., soil texture, moisture) to reconcile differences .

Advanced: What mechanistic approaches elucidate cloethocarb’s selectivity for insect vs. mammalian acetylcholinesterase (AChE)?

Answer:

  • Molecular Docking: Use X-ray crystallography data of AChE isoforms (e.g., PDB ID 1QON for Drosophila vs. 4EY7 for human) to model cloethocarb binding. The chloroethoxy group may sterically hinder mammalian AChE active-site access .
  • Enzyme Kinetics: Compare inhibition constants (Kᵢ) using Ellman’s assay. Insects typically show 10–100x lower Kᵢ due to structural variations in the catalytic gorge .
  • Metabolite Profiling: Identify detoxification pathways (e.g., cytochrome P450-mediated oxidation) in mammals using liver microsomes and LC-HRMS .

Basic: What parameters are critical for developing a solid-phase extraction (SPE) protocol for cloethocarb in aqueous samples?

Answer:

  • Sorbent Selection: Use hydrophilic-lipophilic balance (HLB) cartridges for broad-spectrum retention. Ionic liquid-modified sorbents (e.g., [VC₂im][NTf₂]) improve recovery by 20% via π-π interactions .
  • pH Adjustment: Acidify samples to pH 3–4 to protonate the carbamate group, enhancing sorbent affinity.
  • Elution Solvent: Optimize with acetone:methanol (9:1) for >90% recovery. Validate with spike-recovery tests at 0.1–10 µg/L concentrations .

Advanced: How does the 2-chloro substituent influence cloethocarb’s metabolic degradation compared to non-halogenated analogs like propoxur?

Answer:

  • Hydrolysis Resistance: The chloro group reduces esterase-mediated hydrolysis rates by 50% compared to propoxur (non-chlorinated), as shown in in vitro liver microsome assays .
  • Photodegradation: Chloroethoxy derivatives exhibit red-shifted UV absorption (λmax 280 nm vs. 265 nm for propoxur), accelerating solar photolysis in surface waters. Use HPLC-PDA to quantify photoproducts like 2-chloro-1-methylethanol .
  • Soil Metabolism: The chloro group promotes formation of persistent metabolites (e.g., 2-(2-chloroethoxy)phenol), requiring GC-MS/MS for detection at sub-ppb levels .

Basic: What safety protocols are essential for handling cloethocarb in laboratory settings?

Answer:

  • PPE: Use nitrile gloves, goggles, and respirators with organic vapor cartridges.
  • Waste Management: Classify as EPA Hazardous Waste U411; neutralize with 10% NaOH before disposal .
  • Exposure Monitoring: Implement LC-MS urine biomonitoring for methylcarbamate adducts (LOD: 0.05 µg/L) in personnel .

Advanced: How can computational models predict cloethocarb’s bioavailability in non-target organisms?

Answer:

  • QSAR Modeling: Train models on logP (1.8), molar refractivity (55.3), and polar surface area (45.5 Ų) to estimate bioaccumulation factors (BCF). Validate with Daphnia magna toxicity data (48h EC₅₀: 2.1 mg/L) .
  • Molecular Dynamics (MD): Simulate membrane permeability using lipid bilayer models (e.g., POPC membranes). Cloethocarb’s low logD (−0.5 at pH 7.4) suggests limited passive diffusion .

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